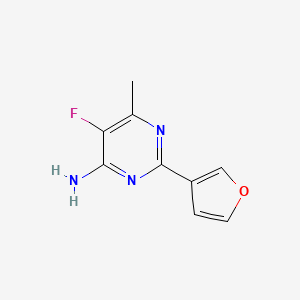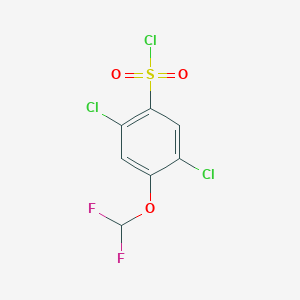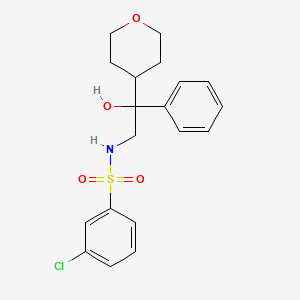
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, commonly known as FFA, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and immune cells. FFA has been extensively studied for its potential use as an anticancer and immunosuppressive agent.
Mechanism of Action
FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for pyrimidine nucleotide synthesis. By inhibiting 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, FFA blocks the de novo pyrimidine biosynthesis pathway and induces apoptosis in cancer cells. FFA also inhibits the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells.
Biochemical and physiological effects:
FFA has been shown to induce apoptosis in cancer cells by blocking the de novo pyrimidine biosynthesis pathway. FFA has also been shown to inhibit the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells. FFA has been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of FFA is its selectivity for 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which makes it a potent and specific inhibitor of the de novo pyrimidine biosynthesis pathway. FFA has also been shown to have a low toxicity profile in vitro and in vivo. One limitation of FFA is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Future Directions
There are several potential future directions for the study of FFA. One direction is the development of more potent and selective 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine inhibitors based on the structure of FFA. Another direction is the investigation of the potential use of FFA in combination with other anticancer and immunosuppressive agents. Finally, the potential use of FFA as a diagnostic tool for the detection of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine overexpression in cancer cells should also be explored.
Synthesis Methods
FFA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with methylamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with thionyl chloride and then with methylamine.
Scientific Research Applications
FFA has been studied extensively for its potential use as an anticancer and immunosuppressive agent. Studies have shown that FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, thereby blocking the de novo pyrimidine biosynthesis pathway and inducing apoptosis in cancer cells. FFA has also been shown to inhibit the proliferation of T cells and B cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases and organ transplantation.
properties
IUPAC Name |
5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-7(10)8(11)13-9(12-5)6-2-3-14-4-6/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUGSXTFSGIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=COC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)




![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)
![2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2854364.png)
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)


![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)